Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)-
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Overview
Description
Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 g/mol . It is a derivative of cyclobutanecarboxaldehyde, featuring an additional oxobutyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- typically involves the reaction of cyclobutanecarboxaldehyde with a butylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the oxobutyl group to the cyclobutane ring .
Industrial Production Methods
Industrial production methods for Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxobutyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: A wide range of substituted cyclobutanecarboxaldehyde derivatives.
Scientific Research Applications
Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxaldehyde: Lacks the oxobutyl group, making it less reactive in certain chemical reactions.
Cyclobutanemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Cyclobutanecarboxylic acid: Contains a carboxyl group instead of an aldehyde group, making it more acidic and suitable for different types of reactions.
Uniqueness
Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- is unique due to the presence of both the cyclobutane ring and the oxobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-butanoylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-4-8(11)9(7-10)5-3-6-9/h7H,2-6H2,1H3 |
InChI Key |
PBXJWHOJOLYIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CCC1)C=O |
Origin of Product |
United States |
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